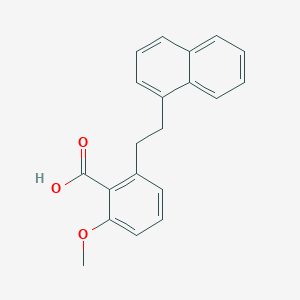

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(2-naphthalen-1-ylethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-23-18-11-5-9-16(19(18)20(21)22)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYWAHGJHFFHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)CCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232793 | |

| Record name | 2-Methoxy-6-[2-(1-naphthalenyl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171924-00-7 | |

| Record name | 2-Methoxy-6-[2-(1-naphthalenyl)ethyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171924-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-[2-(1-naphthalenyl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzoic Acid Derivatives Research

The benzoic acid scaffold is a fundamental building block in the synthesis of a wide array of bioactive molecules. preprints.orgresearchgate.net Discovered in the 16th century, benzoic acid and its derivatives have become cornerstones of medicinal chemistry. preprints.orgchemeurope.comwikipedia.org Researchers have extensively utilized the benzoic acid nucleus to develop compounds for various therapeutic applications. The carboxyl group and the aromatic ring of benzoic acid are amenable to various chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. researchgate.net

The versatility of the benzoic acid scaffold is demonstrated by its presence in numerous clinically used drugs and research compounds. researchgate.netnih.gov Investigations into benzoic acid derivatives have yielded agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. preprints.orgnih.govsci-hub.se For instance, a series of 94 benzoic acid derivatives were synthesized and evaluated for their potential as influenza neuraminidase inhibitors. acs.org This highlights a common research strategy where the core benzoic acid structure is systematically modified to explore structure-activity relationships and identify potent therapeutic agents. acs.org The continuous exploration of novel benzoic acid derivatives remains a vibrant area of academic inquiry, driven by the scaffold's proven track record in producing medicinally important compounds. researchgate.netnih.gov

| Derivative Name | Area of Research/Biological Activity | Reference |

|---|---|---|

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Antitumor activity against human cervical cancer cell lines | preprints.org |

| Bexarotene | Anticancer agent for cutaneous T-cell lymphoma | preprints.org |

| 2-Methoxybenzoic acid | Amelioration of arterial thrombosis | nih.gov |

| 2-hydroxy-4-methoxy benzoic acid | Anticancer effects against melanoma cells |

Contextualization Within Naphthalene Derivatives Research

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is another "privileged scaffold" in medicinal chemistry, recognized for its wide range of biological activities. ekb.egresearchgate.net First discovered in 1819, this structural motif is present in numerous natural, semi-synthetic, and synthetic compounds with therapeutic value. ekb.eg The planar and lipophilic nature of the naphthalene ring system allows it to interact with various biological targets, making it a valuable component in drug design. rasayanjournal.co.inijpsjournal.com

The research landscape for naphthalene derivatives is extensive, with compounds demonstrating antimicrobial, antiviral, anticancer, anti-inflammatory, and anti-neurodegenerative effects, among others. ekb.egijpsjournal.com This versatility has led to the development of several FDA-approved drugs containing the naphthalene core, such as Naproxen (B1676952) (an anti-inflammatory agent) and Bedaquiline (an antitubercular agent). ekb.eg Academic research continues to leverage the naphthalene scaffold to create novel therapeutic agents. For example, studies have explored naphthalene-chalcone hybrids for their antimicrobial and anticancer properties and naphthalene-based organoselenocyanates as potential anticancer and antimicrobial agents. nih.govbiointerfaceresearch.com The consistent success of this scaffold ensures its continued importance as a foundational element in the design of new biologically active molecules. ekb.egresearchgate.net

| Drug Name | Therapeutic Application | Reference |

|---|---|---|

| Naproxen | Anti-inflammatory | ekb.eg |

| Propranolol | Antihypertensive | ekb.eg |

| Duloxetine | Antidepressant | ekb.eg |

| Terbinafine | Antifungal | ekb.eg |

| Bedaquiline | Antitubercular | ekb.eg |

Significance of the 2 Methoxy 6 2 Naphthalen 1 Yl Ethyl Benzoic Acid Core Structure for Academic Inquiry

Retrosynthetic Analysis of the this compound Framework

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The final step in the synthesis is envisioned as the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. This is a common and robust method for unmasking a carboxylic acid.

The key challenge in the synthesis is the formation of the carbon-carbon bond at the ortho position of the benzoic acid ring. Therefore, the primary disconnection is made between the benzene (B151609) ring and the ethyl side chain. This bond can be formed through a C-H activation/alkylation reaction, a powerful strategy for forging C-C bonds directly on an aromatic ring. This approach would utilize a pre-functionalized benzoic acid derivative and a suitable naphthalen-1-yl-ethyl electrophile. This retrosynthetic step leads to two key synthons: a 2-methoxy-benzoic acid derivative and a 2-(naphthalen-1-yl)ethyl fragment bearing a leaving group.

Further disconnection of the 2-(naphthalen-1-yl)ethyl halide synthon suggests its formation from a corresponding alcohol, which in turn could be synthesized from 1-naphthaldehyde (B104281) or by reacting a 1-naphthyl Grignard reagent with ethylene (B1197577) oxide. This multi-step approach allows for the strategic construction of the side chain prior to its coupling with the benzoic acid core.

Classical Organic Synthesis Approaches to Benzoic Acid Scaffolds

Alkylation and Arylation Reactions on Benzoic Acid Precursors

The introduction of an alkyl group at the ortho-position of a benzoic acid is a significant synthetic hurdle. Modern organometallic catalysis offers powerful solutions. The carboxylic acid group can act as a directing group, facilitating C-H activation at the adjacent ortho-position.

Palladium-catalyzed reactions have been particularly successful in this regard. The first Pd(II)-catalyzed alkylation of aryl C–H bonds without a co-oxidant has been developed, providing an efficient route to ortho-alkylated benzoic acids. nih.gov In these reactions, the carboxylate group can chelate to the metal center, positioning the catalyst for selective C-H bond cleavage at the ortho position. nih.govrsc.org While initial examples focused on methylation and reactions with dihaloalkanes, the methodology has been expanded. nih.gov For instance, alkylation with 1-chloropentane (B165111) has been shown to be feasible, demonstrating the potential for introducing longer alkyl chains. nih.gov

Ruthenium catalysts have also been employed for the ortho-C-H arylation of benzoic acids with aryl halides, showcasing the versatility of carboxylate-directed C-H functionalization. nih.gov These methods often tolerate a wide array of functional groups and can be applied to complex molecules. nih.gov

| Catalyst System | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| Pd(II) salts (e.g., PdCl₂) | Alkyl Halides (e.g., 1-chloropentane) | First Pd(II)-catalyzed alkylation of aryl C-H bonds without a co-oxidant. | nih.gov |

| Pd(OAc)₂ / Ligand | Aryl Iodides / Chlorides | Direct ortho-arylation of free benzoic acids. | researchgate.net |

| Ruthenium Complexes | Aryl (pseudo)halides | Efficient arylation of hindered benzoic acids without silver salt additives. | nih.gov |

Ester Hydrolysis for Carboxylic Acid Formation

The final step in many syntheses of carboxylic acids is the hydrolysis of an ester. jk-sci.com This transformation can be achieved under either acidic or basic conditions. wikipedia.org

Base-catalyzed hydrolysis , also known as saponification, is often the preferred method for preparative purposes because it is an irreversible process. jk-sci.commasterorganicchemistry.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of an alkoxide ion to yield the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. masterorganicchemistry.com Common reagents include sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process. wikipedia.orgmnstate.edu The reaction is driven to completion by using a large excess of water. jove.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. jove.com

| Condition | Mechanism | Key Characteristics | Reference |

|---|---|---|---|

| Basic (Saponification) | Nucleophilic Acyl Substitution | Irreversible; generally preferred for synthesis. | jk-sci.commasterorganicchemistry.com |

| Acidic | Reverse Fischer Esterification | Reversible; requires excess water to favor product formation. | wikipedia.orgjove.com |

Naphthalene Moiety Construction and Functionalization

The naphthalene portion of the molecule, specifically the naphthalen-1-yl-ethyl side chain, must be constructed and prepared for coupling to the benzoic acid core.

Strategies for Introducing the Naphthalen-1-yl-ethyl Side Chain

The synthesis of the 2-(naphthalen-1-yl)ethyl side chain can be approached through several established synthetic routes. The choice of method depends on the availability of starting materials and the desired functional group for the subsequent coupling reaction.

One plausible strategy begins with 1-naphthaldehyde . A Wittig reaction with methyltriphenylphosphonium (B96628) bromide would yield 1-vinylnaphthalene. Subsequent hydroboration-oxidation would produce 2-(naphthalen-1-yl)ethanol. This alcohol can then be converted into a suitable electrophile, such as 2-(naphthalen-1-yl)ethyl bromide, by treatment with phosphorus tribromide (PBr₃).

Another common approach is through a Grignard reaction . 1-Bromonaphthalene can be converted to 1-naphthylmagnesium bromide. Reaction of this Grignard reagent with ethylene oxide provides a direct route to 2-(naphthalen-1-yl)ethanol, which can then be functionalized as described above.

Friedel-Crafts acylation of naphthalene with acetyl chloride predominantly yields 2-acetylnaphthalene, but 1-acetylnaphthalene can also be formed and separated. Reduction of the ketone, for instance through a Wolff-Kishner or Clemmensen reduction, would yield 1-ethylnaphthalene. While this does not directly produce the desired intermediate, it illustrates a classic method for installing an ethyl group onto a naphthalene ring.

Stereoselective Synthesis of Naphthalene-Containing Intermediates

While the target molecule itself is achiral, the synthesis of analogs or more complex structures containing the naphthalen-1-yl-ethyl moiety may require control of stereochemistry. In structures where rotation around a single bond is hindered, a form of stereoisomerism known as atropisomerism can occur. acs.org The synthesis of such molecules requires stereoselective methods.

Recent advances in catalysis have enabled the construction of atropisomeric biaryls with high enantioselectivity. For example, rhodium-catalyzed "click reactions" have been developed for assembling atropisomeric triazoles bearing vicinal C-N/C-C diaxes in high yields with excellent regio-, diastereo-, and enantioselectivity. acs.org These reactions have been successfully applied to naphthyl azides, demonstrating their utility in creating axially chiral naphthalene derivatives. acs.org Although the flexible ethyl linker in this compound likely precludes stable atropisomers, these advanced stereoselective methodologies would be critical for synthesizing more rigid analogs where control over axial chirality is desired. acs.org

An in-depth analysis of the synthetic strategies for producing this compound and its analogues reveals a variety of sophisticated chemical methodologies. These approaches focus on the precise construction of the molecule's core structure and the introduction of its key functional groups.

Structure Activity Relationship Sar Studies of 2 Methoxy 6 2 Naphthalen 1 Yl Ethyl Benzoic Acid Analogues

Impact of Naphthalene (B1677914) Moiety Substitutions on Activity

The bulky, lipophilic naphthalene moiety plays a significant role in the molecule's interaction with its biological targets, often through hydrophobic and π-π stacking interactions. Modifications to this ring system, including the position of substituents and the point of attachment, can drastically alter the compound's efficacy.

Effects of Methoxy (B1213986) Group Position and Derivatives

The position and nature of the methoxy group on the naphthalene ring are critical determinants of biological activity. Altering the substitution pattern affects the molecule's electronic distribution and steric profile, which in turn influences binding affinity. researchgate.net For instance, moving the methoxy group from one position to another (e.g., 6-methoxy vs. 7-methoxy) or adding multiple methoxy groups can change how the moiety fits into a hydrophobic pocket of a target protein.

Furthermore, the identity of the alkoxy group itself is a key variable. SAR studies often explore a homologous series of alkoxy derivatives (e.g., methoxy, ethoxy, propoxy) to probe the spatial tolerance of the target's binding site. Longer or bulkier alkoxy chains can enhance hydrophobic interactions up to a certain point, after which steric hindrance may lead to a decrease in activity. This highlights a delicate balance between optimizing lipophilicity and maintaining an ideal geometric fit.

| Modification | Position on Naphthalene Ring | Potential Impact on Activity |

| Methoxy (CH₃O-) | 6-position | Establishes a baseline for electronic and steric contributions. |

| Methoxy (CH₃O-) | 7-position | Alters electronic distribution and steric profile, potentially changing binding orientation. |

| Dimethoxy | 2,7-positions | Increases electron density and steric bulk, which could enhance or hinder binding depending on the target. |

| Ethoxy (CH₃CH₂O-) | 6-position | Increases lipophilicity; may improve hydrophobic interactions if the binding pocket can accommodate the larger group. |

Influence of Naphthalene Ring Isomers (e.g., Naphthalen-1-yl vs Naphthalen-2-yl)

This difference in three-dimensional structure is crucial for target recognition. A bent conformation may be ideal for fitting into a specific L-shaped or curved binding pocket, whereas a more linear analogue might be better suited for a channel-like active site. Studies comparing these isomers have shown that such seemingly minor changes can lead to significant differences in biological activity, emphasizing the importance of precise spatial arrangement for effective drug-target interactions. For example, in studies of aromatic ester liquid crystals, the attachment at the naphthalene-2-yl position allows for the formation of organized mesophases, while the bent geometry of the naphthalen-1-yl analogues disrupts this ordering. This illustrates the significant conformational impact of the isomerism.

| Isomer | Molecular Geometry | Potential SAR Implications |

| Naphthalen-1-yl | Bent, sterically hindered | May provide optimal fit for specific, non-linear binding sites; potential for increased selectivity. |

| Naphthalen-2-yl | More linear, less hindered | May be preferred for channel-like or extended binding pockets; could interact differently with target residues. |

Role of the Ethyl Linker and its Modifications

The two-carbon ethyl linker connecting the naphthalene and benzoic acid moieties provides a specific spatial and conformational relationship between these two key pharmacophores. Modifications to this linker can fine-tune this relationship, impacting the molecule's ability to adopt an optimal binding conformation.

Alkyl Chain Length and Branching Effects

The length of the alkyl chain is a critical parameter. Shortening the linker to a single methylene (B1212753) group or lengthening it to a propyl or butyl chain directly alters the distance between the aromatic systems. This can either improve or abolish activity, depending on the distance between the binding regions on the target protein. An optimal linker length correctly positions the functional groups for simultaneous, high-affinity interactions.

Introducing alkyl branches, such as a methyl group on the linker, restricts the rotational freedom of the chain. This conformational constraint can be advantageous, as it may "lock" the molecule into a more bioactive conformation, reducing the entropic penalty of binding. However, if the constrained conformation is not the preferred one for the target, or if the branch introduces steric clashes, a decrease in activity will be observed.

| Linker Modification | Description | Effect on Molecular Properties | Potential Impact on Activity |

| Methylene (-CH₂-) | Shortening the linker | Reduces distance between moieties, increases rigidity. | May improve or prevent optimal binding depending on target topology. |

| Propyl (-CH₂CH₂CH₂-) | Lengthening the linker | Increases distance and flexibility. | Could access different binding regions or lead to a loss of affinity due to improper positioning. |

| Methyl Branching | Adding a -CH₃ group to the ethyl chain | Restricts bond rotation, introduces a chiral center. | Can pre-organize the molecule into a bioactive conformation, potentially increasing potency. |

Introduction of Chirality and Enantiomeric Activity Differences

When branching is introduced to the ethyl linker, a chiral center is created, leading to the existence of two non-superimposable mirror images known as enantiomers (R and S forms). Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with each enantiomer.

This phenomenon, known as stereoselectivity, can result in one enantiomer being significantly more potent than the other. One enantiomer may fit perfectly into the binding site, while the other may bind weakly or not at all. In some cases, the less active enantiomer can even contribute to off-target effects. Therefore, synthesizing and testing enantiomerically pure analogues is a crucial step in SAR studies to identify the most active stereoisomer and develop a more selective therapeutic agent. For instance, SAR studies on STAT3 inhibitors showed that analogues with an (R)-configuration were consistently more potent than the corresponding (S)-enantiomers. nih.gov

Benzoic Acid Moiety Modifications and Their Biological Relevance

The benzoic acid group is a key functional component, often acting as a critical anchor for binding to a biological target. Its carboxylic acid group is ionizable at physiological pH and can form strong, directional interactions such as hydrogen bonds and salt bridges with polar amino acid residues like arginine or lysine (B10760008) in a protein's active site. researchgate.netnih.gov

The indispensable role of the carboxylic acid is a common theme in medicinal chemistry. researchgate.netnih.gov For many biologically active compounds, this group is essential for anchoring the molecule to its target. nih.gov Any modification that removes or significantly alters the properties of this group, such as converting it to an ester or an amide, is likely to disrupt this critical interaction and lead to a substantial loss of biological activity. pharmacy180.comnih.gov Esterification, for example, neutralizes the acidic proton and eliminates the ability to act as a hydrogen bond donor, which would prevent the formation of a key salt bridge with a positively charged residue in the binding pocket.

While bioisosteric replacement (substituting the carboxylic acid with another acidic group like a tetrazole) is a common strategy to improve pharmacokinetic properties, the success of such a replacement is highly dependent on the specific binding environment and whether the surrogate can replicate the essential interactions of the original carboxylate group. nih.govacs.org

| Modification | Chemical Change | Predicted Impact on Binding and Activity |

| Esterification (e.g., Methyl or Ethyl Ester) | -COOH becomes -COOR | Loss of acidic proton and hydrogen bond donating ability. |

| Amide Formation | -COOH becomes -CONH₂ or -CONHR | Neutralizes charge, alters hydrogen bonding pattern (can still accept, but less effective donor). |

| Hydroxamic Acid | -COOH becomes -CONHOH | Retains acidity but with different pKa and geometry. |

| Tetrazole Replacement | -COOH replaced with an acidic heterocycle | Bioisosteric replacement; maintains acidity but with different geometry and charge distribution. |

Influence of Carboxylic Acid Group Derivatization (e.g., Amides, Esters, Hydrazides)

The carboxylic acid moiety is a critical functional group in many biologically active molecules, often serving as a key interaction point with target proteins through hydrogen bonding or ionic interactions. Modification of this group into amides, esters, or hydrazides can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

Derivatization of the carboxylic acid can alter a molecule's polarity, hydrogen bonding capability, and metabolic stability. For instance, converting the carboxylic acid to an ester or an amide generally increases lipophilicity, which can affect cell membrane permeability. The choice of the substituent on the ester or amide can be varied to fine-tune these properties.

In the context of benzoic acid derivatives, such modifications have been shown to modulate biological activity. For example, in a series of 2-phenoxybenzoic acid and N-phenylanthranilic acid derivatives, hydrazide analogues were synthesized and evaluated for analgesic activities, with some compounds showing significant potency. This highlights that the hydrazide group can be a viable bioisostere for the carboxylic acid, potentially forming different or enhanced interactions with a biological target.

Table 1: Potential Impact of Carboxylic Acid Derivatization

| Derivative | Potential Change in Properties | Rationale |

|---|---|---|

| Amides | Increased lipophilicity, altered H-bonding, potential for new interactions | The amide N-H can act as a hydrogen bond donor, while the carbonyl remains an acceptor. The substituents on the nitrogen can be varied to modulate steric and electronic properties. |

| Esters | Increased lipophilicity, loss of H-bond donor capability | Esters are generally more lipophilic than carboxylic acids and can be designed as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. |

Positional Isomerism on the Benzoic Acid Ring

The specific arrangement of substituents on the benzoic acid ring is crucial for biological activity. The 2,6-disubstitution pattern in 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid suggests a specific conformational preference that may be necessary for binding to its target. Changing the positions of the methoxy and the naphthalenylethyl groups would likely have a profound effect on the molecule's three-dimensional shape and its interaction with a receptor.

Substituent Effects on the Benzoic Acid Ring (e.g., Halogens, Alkyls, Ethers)

The introduction of various substituents onto the benzoic acid ring can modulate activity through steric, electronic, and lipophilic effects.

Halogens: The introduction of halogens such as chlorine or fluorine can increase lipophilicity and potentially introduce new halogen bonding interactions with the target. Their electron-withdrawing nature can also influence the acidity of the carboxylic acid.

Alkyl Groups: Small alkyl groups like methyl or ethyl can provide beneficial steric interactions within a binding pocket and increase lipophilicity.

Ethers: Varying the alkoxy group from methoxy to larger ethers (e.g., ethoxy, propoxy) can probe the size of a hydrophobic pocket in the target binding site. The ether oxygen can also act as a hydrogen bond acceptor.

In studies of other benzoic acid derivatives, the nature and position of substituents have been shown to be critical for activity. For example, in a series of diaryl ethers, the presence of a chlorine or hydroxyl group at the para-position of a phenyl ring significantly enhanced antitumor activity. nih.gov Similarly, for a series of benzoic acid derivatives evaluated as sirtuin inhibitors, it was found that a 4-alkyl or 4-alkylaminobenzoic acid was a key structural motif for inhibitory activity. nih.gov

Conformation and Stereochemistry in SAR

The 2,6-disubstitution pattern on the benzoic acid ring in the parent compound likely forces the ring to adopt a non-planar conformation relative to the plane of the carboxylic acid group. This atropisomerism, or hindered rotation around the single bond connecting the substituent to the ring, can lead to distinct, stable conformations. The ethyl linker between the benzoic acid and naphthalene rings also introduces conformational flexibility.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known crystal structure of the biological target, pharmacophore modeling is a valuable tool in ligand-based drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.

For a series of analogues of this compound with known biological activities, a pharmacophore model could be developed. This model would be based on the common structural features of the most active compounds and their presumed binding conformations. Such a model would typically include:

A hydrophobic feature representing the naphthalene ring.

An aromatic feature for the benzoic acid ring.

A hydrogen bond acceptor/donor feature for the carboxylic acid (or its derivative).

A hydrogen bond acceptor for the methoxy group.

The spatial relationships between these features would be defined to create a template for screening virtual libraries to identify new, structurally diverse compounds with the potential for similar biological activity. The development of such a model would be a key step in a rational drug design campaign based on this chemical scaffold.

Mechanistic Biochemical and Biological Investigations of 2 Methoxy 6 2 Naphthalen 1 Yl Ethyl Benzoic Acid in Vitro/cellular Focus

Investigations into Enzyme Modulation and Inhibition Mechanisms

Cyclooxygenase (COX) Isozyme Inhibition Studies (In Vitro)

No direct studies on the cyclooxygenase (COX) inhibitory activity of 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid have been reported. However, research into structurally similar naphthalene-based compounds, such as the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), has been extensive. Naproxen is a non-selective inhibitor of both COX-1 and COX-2 isozymes. endotherm-lsm.com

Interestingly, recent drug discovery efforts have focused on designing naproxen analogues that selectively inhibit other enzymes while being devoid of COX activity to avoid the gastrointestinal side effects associated with COX inhibition. For example, a related compound, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, was specifically designed to be a potent inhibitor of Aldo-keto Reductase 1C3 (AKR1C3) and was confirmed to have no inhibitory activity against COX isozymes. cenmed.comnih.govijper.org This suggests that modifications to the acidic side chain and the naphthalene (B1677914) core can separate these activities.

Aldo-keto Reductase (AKR1C3) Inhibition (In Vitro/Cellular)

While no data exists for this compound, extensive research has been conducted on naproxen and its derivatives as inhibitors of Aldo-keto Reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer. Naproxen itself is a known inhibitor of AKR1C3. cenmed.com

Further studies led to the development of analogues with improved potency and selectivity. One such derivative, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid , demonstrated potent and selective inhibition of AKR1C3 over other AKR1C isozymes. cenmed.comnih.govijper.org In cellular models of castration-resistant prostate cancer (LNCaP-AKR1C3 cells), this compound effectively blocked the production of testosterone (B1683101) and prostate-specific antigen (PSA), confirming its ability to inhibit AKR1C3 within a cellular context. cenmed.comnih.govijper.org

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | Potent (specific value not stated) | Selective over other AKR1C enzymes | cenmed.com, nih.gov, ijper.org |

| Naproxen | AKR1C3 | (Value not stated) | Also inhibits AKR1C2 | cenmed.com |

Papain-like Protease (PLpro) Inhibition (In Vitro)

There are no public studies on the inhibition of Papain-like Protease (PLpro), a key enzyme in the replication of SARS-CoV-2, by this compound. However, the naphthalene moiety is a core feature of a well-known noncovalent PLpro inhibitor, GRL0617 . nist.gov This has prompted the design of covalent inhibitors based on its structure. These inhibitors typically couple a naphthalene-containing fragment with a reactive electrophile to covalently bind to the active site cysteine (Cys111) of the enzyme. nist.gov This line of research underscores the importance of the naphthalene structure for binding within the PLpro active site.

D-amino Acid Oxidase (DAAO) Inhibition

No studies were found linking this compound to the inhibition of D-amino acid oxidase (DAAO), an enzyme involved in the degradation of D-serine and implicated in the pathophysiology of schizophrenia. Research into DAAO inhibitors has explored a wide variety of chemical scaffolds, but compounds closely matching the structure have not been reported as a significant area of investigation.

Protoporphyrinogen (B1215707) Oxidase Inhibition

There is no available literature describing the inhibition of protoporphyrinogen oxidase (PPO) by this compound. PPO is an enzyme in the heme and chlorophyll (B73375) biosynthesis pathway and is a target for some herbicides. While some PPO inhibitors contain aromatic rings, the specific structure of the target compound has not been identified as a PPO inhibitor.

In Vitro Antimicrobial Activity and Mechanisms

No antimicrobial studies have been published for this compound. However, research on structurally related compounds indicates that the combination of a methoxy (B1213986) group and a naphthalene ring can be found in molecules with significant antimicrobial properties.

A novel synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) , was investigated for its antibacterial activity. nist.gov This compound, which shares the 6-methoxy and naphthalen-1-yl motifs, showed selective and significant activity against several pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nist.gov

The compound was found to have a bactericidal effect on methicillin-sensitive Staphylococcus aureus (MSSA) and Pseudomonas aeruginosa, and a bacteriostatic effect on two different strains of MRSA. nist.gov Furthermore, AU-23 demonstrated effective activity against single-species biofilms of MSSA and P. aeruginosa. nist.gov

| Compound | Test Organism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | MRSA ATCC 33591 | Bacteriostatic | Not specified | nist.gov |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | MRSA ATCC 43300 | Bacteriostatic | Not specified | nist.gov |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | MSSA ATCC 25923 | Bactericidal | 500 µg/mL | nist.gov |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | P. aeruginosa ATCC 9027 | Bactericidal | 500 µg/mL | nist.gov |

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A thorough review of available scientific literature reveals a significant lack of published research on the specific biochemical and biological properties of the chemical compound this compound. Despite its structural similarity to other investigated molecules containing naphthalene and benzoic acid moieties, which have shown various biological activities, this particular compound does not appear to have been the subject of dedicated in vitro or cellular studies regarding its antimicrobial or anti-inflammatory effects.

Efforts to compile information regarding its antibacterial activity against Gram-positive and Gram-negative strains, its potential as an antifungal agent, or its ability to inhibit microbial biofilm formation have not yielded specific data. Consequently, there are no documented findings on its minimum inhibitory concentrations (MIC) or specific effects on bacterial or fungal growth.

Similarly, the proposed mechanisms of antimicrobial action for this specific compound, such as membrane disruption or enzyme inhibition, remain speculative in the absence of direct experimental evidence.

In the realm of anti-inflammatory properties, there is no available research detailing the modulation of nitric oxide (NO) production in macrophages or the inhibition of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6) in response to this compound.

While related compounds are actively being investigated for such properties, the unique biological and biochemical profile of this compound remains uncharacterized in the public scientific domain. This highlights a potential area for future research to explore the therapeutic potential of this specific chemical entity.

Anti-inflammatory Properties (In Vitro/Cellular)

Effects on Intracellular Signaling Pathways (e.g., ERK phosphorylation)

No research articles or data could be retrieved that describe the in vitro or cellular effects of this compound on intracellular signaling pathways, including the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).

Other Investigated Biological Activities (In Vitro/Cellular/Mechanism-focused)

Specific mechanistic studies on the other proposed biological activities of this compound were also not available in the public domain.

Antifeedant Activity in Pest Management Research (Mechanistic)

There is no available research detailing the mechanistic antifeedant properties of this compound in the context of pest management.

Modulation of Auxin Signaling and Metabolism (Chemical Biology Perspective)

Scientific literature detailing the modulation of auxin signaling or metabolism by this compound from a chemical biology perspective could not be located.

Modulation of Methyl Modifying Enzymes (In Vitro)

There are no in vitro studies available that describe the modulation of methyl modifying enzymes by this compound.

Due to the absence of specific research data for this compound in the specified areas of investigation, no data tables or detailed research findings can be provided.

Chemical Biology Applications and Probe Development with 2 Methoxy 6 2 Naphthalen 1 Yl Ethyl Benzoic Acid As a Scaffold

Use in Dissecting Biological Pathways (e.g., Auxin Biology)

There is no available evidence to suggest that 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid has been utilized as a tool to investigate biological pathways, including that of auxin biology. While some naphthalene-containing compounds have been studied in the context of auxin signaling, no research directly links this specific benzoic acid derivative to the modulation of auxin receptors or signaling components.

Application in Genetic Code Expansion Studies (as a conceptual scaffold for noncanonical amino acids)

The concept of using novel chemical scaffolds for the design of noncanonical amino acids (ncAAs) is a key aspect of genetic code expansion. However, a review of the literature did not reveal any instances where this compound has been used as a foundational structure for the creation of new ncAAs for incorporation into proteins.

Development of Tools for Membrane Protein Studies

The study of membrane proteins often requires specialized chemical tools for their solubilization, stabilization, and structural analysis. There are no published reports indicating that this compound or its derivatives have been developed or employed for such purposes.

Analytical Methodologies for Research Applications of 2 Methoxy 6 2 Naphthalen 1 Yl Ethyl Benzoic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification in Research Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of "2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid" in various research samples, including biological matrices. The availability of electrospray ionization (ESI) allows for the analysis of polar compounds that are not easily addressed by gas chromatography-mass spectrometry (GC-MS). nih.gov

Method Development and Validation for Analytical Precision

The development of a reliable LC-MS/MS method requires a systematic approach to validation, ensuring accuracy, precision, and robustness. A typical validation process would encompass the evaluation of specificity, linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. researchgate.net For analogous compounds, calibration curves are generally linear over several orders of magnitude. researchgate.net Precision and accuracy are assessed through intra- and inter-day assays, with acceptance criteria typically falling within ±15% of the nominal value. researchgate.net

Table 1: Hypothetical Validation Parameters for LC-MS/MS Method

| Parameter | Typical Acceptance Criteria | Illustrative Value |

|---|---|---|

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% | -5.2% to +8.5% |

| Precision (%RSD) | < 15% | < 10% |

Optimization of Electrospray Ionization (ESI) and Fragmentation Parameters

Due to the presence of a carboxylic acid group, "this compound" is readily ionizable by ESI, particularly in the negative ion mode, which would deprotonate the carboxylic acid to form the [M-H]⁻ ion. nih.govvu.edu.au The optimization of ESI parameters such as capillary voltage, cone voltage, source temperature, and gas flows is crucial for maximizing the signal intensity of the precursor ion.

Following ionization, tandem mass spectrometry (MS/MS) is used for selective quantification through Multiple Reaction Monitoring (MRM). This involves the collision-induced dissociation (CID) of the precursor ion into characteristic product ions. For benzoic acid derivatives, a common fragmentation pathway is the loss of the carboxyl group as CO₂ (a neutral loss of 44 Da). The fragmentation of the naphthalene (B1677914) moiety would also contribute to the product ion spectrum. The collision energy for each MRM transition must be optimized to maximize the abundance of the product ions, thereby enhancing the sensitivity and specificity of the assay. nih.gov Studies on ortho-substituted benzoic acid derivatives show that fragmentation patterns can be influenced by neighboring group participation, which could be relevant for this compound. nih.govacs.org

Table 2: Illustrative ESI-MS/MS Parameters for Target Compound

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Negative ESI | To generate the [M-H]⁻ precursor ion. |

| Capillary Voltage | 3.0 kV | Optimizes the electrospray process. |

| Cone Voltage | 30 V | Prevents in-source fragmentation. |

| Desolvation Temp. | 400°C | Aids in solvent evaporation. |

| Precursor Ion (m/z) | [M-H]⁻ | Parent ion for fragmentation. |

| Product Ion (m/z) | [M-H-CO₂]⁻ and others | Specific fragments for quantification. |

Matrix Effect Assessment and Mitigation in Complex Matrices

When analyzing samples from complex biological matrices (e.g., plasma, urine), co-eluting endogenous components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.goveijppr.com This phenomenon, known as the matrix effect, can compromise the accuracy and precision of the analytical method. bioanalysis-zone.com

The assessment of matrix effects is a critical component of method validation and can be evaluated qualitatively by post-column infusion experiments or quantitatively by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. nih.govmedipharmsai.com To mitigate these effects, several strategies can be employed, including optimization of sample preparation (e.g., using solid-phase extraction or liquid-liquid extraction), improvement of chromatographic separation to resolve the analyte from interfering components, or the use of a stable isotope-labeled internal standard that co-elutes and experiences similar matrix effects. eijppr.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netjournalijar.com For a compound like "this compound," direct analysis by GC-MS is challenging due to its low volatility and polar carboxylic acid group. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. nih.gov For instance, derivatization with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) can be used to create trimethylsilyl (B98337) derivatives that are amenable to GC analysis. nih.gov

The derivatized compound can then be separated on a GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern that can be used for identification. researchgate.net

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, where applicable)

UV-Visible spectrophotometry is a simple and rapid technique that can be used for the quantification of compounds containing chromophores. The naphthalene moiety in "this compound" is a strong chromophore, exhibiting characteristic absorbance in the UV region. researchgate.net Naphthalene and its derivatives typically show strong absorption due to π-π* transitions. icpms.cznih.gov

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. This method is most effective for relatively pure samples, as the presence of other UV-absorbing compounds can cause interference.

Table 3: Expected UV-Vis Spectroscopic Properties

| Parameter | Description |

|---|---|

| Chromophore | Naphthalene and Benzoic Acid moieties |

| Expected λmax | ~220-280 nm (Naphthalene) and ~230-270 nm (Benzoic Acid) |

| Solvent | Typically ethanol, methanol, or acetonitrile (B52724) |

Chromatographic Separation Techniques (e.g., HPLC, Prep-LC) for Isolation and Purification

High-performance liquid chromatography (HPLC) is the cornerstone for the isolation and purification of "this compound." Analytical HPLC is used to assess the purity of a sample, while preparative HPLC (Prep-LC) is employed to isolate the compound from reaction mixtures or natural extracts.

Reversed-phase HPLC is the most common mode for this type of molecule. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. ekb.eg An acid, such as formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention. sielc.comsielc.com Method development involves optimizing the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve the desired separation. Scaling up an analytical method to a preparative scale requires adjustments to the column dimensions, flow rate, and sample loading to handle larger quantities of material.

Table 4: General HPLC/Prep-LC Parameters

| Parameter | Analytical HPLC | Preparative LC |

|---|---|---|

| Column | C18, 2.1-4.6 mm ID, 3-5 µm particles | C18, >20 mm ID, 5-10 µm particles |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Gradient | Gradient or Isocratic |

| Flow Rate | 0.2-1.0 mL/min | >20 mL/min |

| Detection | UV (at λmax) | UV (at λmax) |

Future Research Directions and Outlook for 2 Methoxy 6 2 Naphthalen 1 Yl Ethyl Benzoic Acid

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future synthetic research could focus on developing more efficient and environmentally benign methods for producing 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid and its analogs. Current synthetic strategies can often be improved in terms of atom economy, reduction of hazardous waste, and simplification of purification processes.

Key areas for exploration include:

Mechanically Activated Synthesis: High-speed ball milling represents a green chemistry approach that could be adapted for the synthesis of related structures, potentially offering advantages like shorter reaction times and solvent-free conditions. researchgate.net

Advanced Catalytic Systems: The use of modern catalytic methods, such as rhodium-catalyzed click chemistry, could open new avenues for constructing complex molecular architectures with high selectivity and efficiency under mild conditions. acs.orgacs.org While not directly applied to this specific compound, the principles of using advanced transition-metal catalysis could inspire novel synthetic disconnections.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety. This approach is also highly scalable, which would be advantageous for producing larger quantities of the compound for extensive biological testing.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could provide high stereoselectivity and reduce the need for protecting groups, aligning with the principles of sustainable chemistry.

Research in these areas would not only streamline the production of the target compound but also contribute to the broader field of green organic synthesis.

Deeper Mechanistic Understanding of Biological Activities via Omics Approaches (e.g., Proteomics, Metabolomics)

To move beyond preliminary activity screenings, a comprehensive understanding of the molecular mechanisms of this compound is essential. Omics technologies offer powerful, unbiased methods to survey the global changes within a biological system upon compound treatment. Although studies on the exact target compound are not available, research on structurally related methoxy-naphthalene compounds provides a clear blueprint for future investigations.

For instance, proteomics studies on 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) have successfully identified differentially expressed proteins in both fungal pathogens and human cancer cell lines. nih.govnih.gov These studies revealed that MNQ can disrupt metabolic processes, energy metabolism, and cytoskeletal functions. nih.govnih.gov Similarly, integrated transcriptomics and metabolomics have been used to uncover how MNQ derivatives induce molecular shifts in fungi, affecting pathways like amino acid and cell wall synthesis. mdpi.com

A future research program for this compound could involve:

Label-Free Quantitative Proteomics: To identify protein expression changes in treated cells, revealing potential drug targets and off-target effects.

Metabolomics Profiling: To map the metabolic pathways perturbed by the compound, providing insights into its functional consequences.

Integrated Multi-Omics Analysis: Combining proteomics, metabolomics, and transcriptomics data to construct a comprehensive model of the compound's mechanism of action.

These approaches will be critical for validating biological targets and understanding the compound's system-wide effects.

Design and Synthesis of Advanced Probes for Cellular Imaging and Target Identification

To directly visualize the compound's behavior in a cellular context and confirm its molecular targets, the development of advanced chemical probes is a crucial next step. These probes are derivatives of the parent compound that are modified with specific tags for detection or covalent binding.

Future research should focus on:

Fluorescent Probes: Synthesizing analogs of this compound tagged with a fluorophore. This would allow for real-time imaging of its subcellular localization and accumulation using techniques like confocal microscopy.

Photo-Affinity Probes: Incorporating a photo-reactive group into the compound's structure. Upon UV irradiation, this probe would covalently bind to its target proteins, enabling their subsequent isolation and identification by mass spectrometry.

Biotinylated Probes: Attaching a biotin (B1667282) tag to facilitate affinity purification of binding partners from cell lysates, providing a complementary method for target identification.

The successful design and application of these probes would provide invaluable, direct evidence of the compound's molecular interactions within the complex cellular environment.

Application of Machine Learning and AI in Predicting and Optimizing Compound Activity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to predict the biological activity of new compounds, optimize their structures for improved potency and selectivity, and identify potential liabilities.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models trained on datasets of structurally similar compounds to predict the activity of novel analogs of this compound against various biological targets. mdpi.com

Multi-Task Learning: Employing deep neural networks to simultaneously predict activity against multiple targets, which can help in identifying compounds with a desired selectivity profile or uncovering polypharmacological effects. researchgate.net

Generative Models: Using AI to design novel molecules de novo that are optimized for specific properties, such as high predicted activity and favorable drug-like characteristics.

Property Prediction: Training models to predict physicochemical properties, such as solubility and metabolic stability, to guide the selection of the most promising candidates for synthesis and testing. nih.gov

By embracing these in silico approaches, researchers can accelerate the discovery-and-optimization cycle, reducing the time and cost associated with bringing a potential therapeutic agent to later stages of development.

Q & A

Q. What are the common synthetic routes for 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation to introduce the naphthalene moiety onto a benzoic acid backbone. For example:

Start with 2-methoxy-6-methylbenzoic acid.

Perform electrophilic substitution using naphthalene-1-yl-ethyl bromide under acidic conditions (e.g., AlCl₃ catalysis).

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to minimize polyalkylation. Regioselectivity is ensured by steric and electronic directing groups (e.g., methoxy at position 2) .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Grow crystals via slow evaporation (solvent: DCM/methanol).

Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Solve and refine the structure using SHELX programs (e.g., SHELXL for refinement, SHELXS for phase determination).

Q. What analytical techniques are used to detect and quantify this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS :

Extract using Oasis HLB cartridges (conditioned with methanol/water).

Elute with methanol:acetonitrile (1:1), dry under nitrogen, and reconstitute in mobile phase.

Quantify via reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) with MRM transitions (e.g., m/z 335 → 181).

Limit of detection (LOD): ~0.1 ng/mL in plasma .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

- Methodological Answer : Regioselectivity is controlled through:

- Protecting group strategies : Temporarily block reactive sites (e.g., esterify the carboxylic acid to prevent side reactions).

- Catalytic systems : Use Pd-catalyzed cross-coupling for selective C–H functionalization.

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density distributions to guide substitution sites.

Example: Introducing a trifluoromethyl group at position 4 requires prior protection of the methoxy group .

Q. How to resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces .

- Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures for rotameric signals).

- DFT-NMR comparison : Optimize gas-phase and solvent-phase geometries (B3LYP/6-311+G(d,p)) and calculate shifts.

- Complementary techniques : Use 2D NOESY to validate spatial proximity of protons inferred from XRD .

Q. What in vitro models are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Kinase inhibition assays :

Incubate the compound with recombinant kinases (e.g., EGFR, MAPK) in ATP-buffer.

Quantify residual activity via luminescence (ADP-Glo™ assay).

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Forced degradation studies :

Acidic/alkaline hydrolysis: Incubate in 0.1 M HCl/NaOH (70°C, 24 hrs).

Oxidative stress: Treat with 3% H₂O₂ (room temperature, 6 hrs).

Photostability: Expose to UV light (ICH Q1B guidelines).

Analyze degradation products via LC-HRMS. Key findings:

- pH 2–6 : Stable (<5% degradation over 30 days at 4°C).

- Alkaline conditions : Rapid ester hydrolysis (half-life < 1 hr at pH 10).

Storage recommendation: -20°C in amber vials under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.